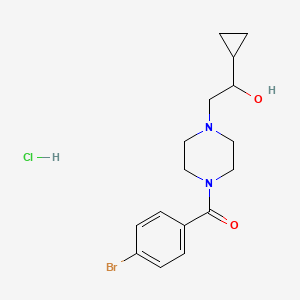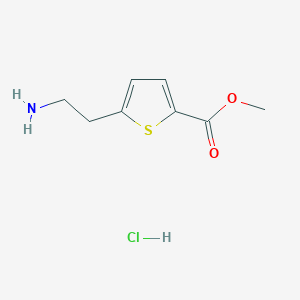![molecular formula C12H17N3O B2662564 N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide CAS No. 2361641-66-7](/img/structure/B2662564.png)
N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential anti-tumor properties. DMXAA was first synthesized in the late 1990s and has since been the subject of numerous scientific studies. In
Wirkmechanismus
N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide’s mechanism of action is not fully understood. However, it is believed that N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide activates the immune system to attack tumor cells. N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has been shown to stimulate the production of cytokines, which are signaling molecules that play a key role in the immune response. N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has also been shown to increase the permeability of tumor blood vessels, which may enhance the delivery of chemotherapy drugs to the tumor.
Biochemical and Physiological Effects:
N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has been shown to increase the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has also been shown to increase the permeability of tumor blood vessels, leading to increased blood flow to the tumor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide in lab experiments is its potential anti-tumor properties. N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has been shown to induce tumor cell death and inhibit tumor growth in a variety of tumor models. Another advantage is that N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy in some cases. However, one limitation of using N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide in lab experiments is its complex synthesis method. N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide is also a relatively unstable compound, which may make it difficult to work with in some cases.
Zukünftige Richtungen
There are several future directions for research on N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide. One direction is to further investigate its mechanism of action. Another direction is to explore the potential of N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide in combination with other anti-tumor agents. Additionally, there is a need for clinical trials to determine the safety and efficacy of N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide in humans. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide.
Synthesemethoden
The synthesis of N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide involves a multi-step process that starts with the reaction of 3-cyanopyridine with dimethylamine to form 6-(dimethylamino)pyridin-3-ol. This intermediate is then reacted with 2-bromoethyl prop-2-enoate to form N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide. The final product is obtained through purification and isolation processes.
Wissenschaftliche Forschungsanwendungen
N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has been extensively studied for its potential anti-tumor properties. In preclinical studies, N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has been shown to induce tumor cell death and inhibit tumor growth in a variety of tumor models. N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in some cases.
Eigenschaften
IUPAC Name |
N-[2-[6-(dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-4-12(16)13-8-7-10-5-6-11(14-9-10)15(2)3/h4-6,9H,1,7-8H2,2-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIWYQVGDGGQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Cyano-3-methylbutan-2-yl)-2-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]amino]acetamide](/img/structure/B2662482.png)




![2-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2662488.png)
![N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2-chloroacetamide](/img/structure/B2662489.png)
![4-ethoxy-3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2662492.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2662494.png)
![2-Chloro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B2662495.png)
![N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B2662498.png)
![1,3-dimethyl-7-((p-tolyloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2662500.png)

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)